4-(aminomethyl)-N,N-diethylaniline
Overview
Description
4-(aminomethyl)-N,N-diethylaniline is a chemical compound that is part of a broader class of organic molecules known for their amine functionalities. These compounds are characterized by the presence of an amine group attached to a benzene ring, which is further modified with various substituents that can alter their chemical behavior and applications.
Synthesis Analysis
The synthesis of related compounds, such as the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide, involves green chemistry principles and can be carried out at room temperature. This process typically includes the reaction of sodium tetraphenyl borate with the corresponding amine and chloride salt in deionized water, leading to the formation of an ion-associate complex . Although the exact synthesis of 4-(aminomethyl)-N,N-diethylaniline is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(aminomethyl)-N,N-diethylaniline can be characterized using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry. These techniques confirm the formation of the desired complex and provide detailed information about the molecular structure . The use of density functional theory (DFT) can further elucidate the electronic characteristics of the molecule, including the HOMO-LUMO energy gap, which is indicative of the compound's stability .
Chemical Reactions Analysis
Compounds with functionalities similar to 4-(aminomethyl)-N,N-diethylaniline, such as N,N-Diethylaniline·borane, exhibit a range of chemical reactivity. They can act as reducing agents for various functional groups, including aldehydes, ketones, carboxylic acids, tertiary amides, and lactams, often resulting in excellent yields. Additionally, they can reduce Schiff bases to the corresponding amines and perform hydroboration reactions followed by alkaline peroxide oxidation to produce alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(aminomethyl)-N,N-diethylaniline derivatives can be studied through computational methods like DFT. These studies can reveal properties such as the correlation between observed and theoretical NMR data, vibrational frequencies, and the energy gap between frontier molecular orbitals. The molecular electrostatic potential map obtained from these studies can indicate the distribution of positive and negative potential sites within the molecule, which is crucial for understanding interactions with other molecules or receptors . Additionally, UV absorption peaks can be compared to experimental UV spectra to further confirm the structure and properties of the compound .
Scientific Research Applications
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Pharmaceutical Intermediates
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Anti-Alzheimer Molecules
- Field : Neurochemistry
- Application : A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
- Method : The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
- Results : Enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were run in order to get insight into the mechanism of action and plausible binding modes .
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Antifibrinolytic Agent
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Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 4-Aminocoumarins and their related compounds represent an important class of a versatile scaffold in organic synthesis and have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
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Biological Applications
- Field : Biochemistry
- Application : 4-Aminocoumarins attract more and more attention because of their wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities and their natural occurrence .
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Aliphatic Deamination Chemistry
- Field : Organic Chemistry
- Application : Primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry. This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
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Synthesis of Diverse Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 4-Aminocoumarins and their related compounds represent an important class of a versatile scaffold in organic synthesis and have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
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Biological and Medicinal Applications
- Field : Biochemistry
- Application : 4-Aminocoumarins attract more and more attention because of their wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities and their natural occurrence .
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Aliphatic Deamination Chemistry
- Field : Organic Chemistry
- Application : While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry. This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
properties
IUPAC Name |
4-(aminomethyl)-N,N-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZDWUTQGRQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547377 | |
Record name | 4-(Aminomethyl)-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N-diethylaniline | |
CAS RN |
40336-81-0 | |
Record name | 4-(Aminomethyl)-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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